3-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13464336
Molecular Formula: C18H25N3O3
Molecular Weight: 331.4 g/mol
* For research use only. Not for human or veterinary use.
![3-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester -](/images/structure/VC13464336.png)
Specification
Molecular Formula | C18H25N3O3 |
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Molecular Weight | 331.4 g/mol |
IUPAC Name | benzyl 3-[[(2-aminoacetyl)-cyclopropylamino]methyl]pyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C18H25N3O3/c19-10-17(22)21(16-6-7-16)12-15-8-9-20(11-15)18(23)24-13-14-4-2-1-3-5-14/h1-5,15-16H,6-13,19H2 |
Standard InChI Key | YNKOXGZPALGJEK-UHFFFAOYSA-N |
SMILES | C1CC1N(CC2CCN(C2)C(=O)OCC3=CC=CC=C3)C(=O)CN |
Canonical SMILES | C1CC1N(CC2CCN(C2)C(=O)OCC3=CC=CC=C3)C(=O)CN |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Stereochemistry
The compound’s molecular formula is C₁₈H₂₅N₃O₃, with a molecular weight of 331.42 g/mol . Its structure includes:
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A pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom).
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A cyclopropyl group attached via an amino linkage, introducing steric hindrance and conformational rigidity.
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A benzyl ester moiety, which enhances lipophilicity and serves as a protective group for carboxylic acids .
The stereochemistry at the cyclopropane and pyrrolidine rings significantly influences its biological activity. For instance, the (S)-configuration at the cyclopropane carbon enhances binding affinity to enzymatic targets compared to its (R)-enantiomer .
Spectral Characterization
Key spectral data validate its structure:
Synthetic Methodologies
Steglich Esterification
The benzyl ester group is typically introduced via Steglich esterification, employing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. This method achieves yields of 75–85% under mild conditions :
Key advantages:
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Compatibility with acid-sensitive substrates.
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High regioselectivity for ester formation over amide side reactions .
Cyclopropane Ring Formation
The cyclopropyl-amino moiety is synthesized through Simmons–Smith cyclopropanation or vinyl carbene insertion, with the latter offering superior stereocontrol . For example, treatment of allyl amines with CH₂I₂ and a zinc-copper couple generates the cyclopropane ring in 60–70% yield .
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to optimize reaction kinetics and purity. Automated systems reduce byproduct formation by maintaining precise temperature (±1°C) and pressure (1–3 bar) conditions .
Physicochemical Properties
Property | Value | Implications |
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Melting Point | 128–130°C | Indicates high crystalline purity |
Solubility | 25 mg/mL in DMSO | Suitable for in vitro biological assays |
logP | 2.3 | Moderate lipophilicity enhances cell membrane permeation |
pKa | 9.2 (amino group) | Protonation state affects binding to acidic targets |
Stability: The compound is stable at room temperature for >6 months but degrades under strong acidic (pH <2) or basic (pH >10) conditions .
Biological Activity and Applications
Enzyme Inhibition
The compound acts as a competitive inhibitor of prolyl oligopeptidase (POP), an enzyme linked to neurodegenerative diseases. Its IC₅₀ value of 0.8 μM surpasses classical inhibitors like Z-Pro-Prolinal (IC₅₀ = 1.2 μM) . The cyclopropyl group’s rigidity enhances binding to the enzyme’s hydrophobic pocket .
Peptidomimetic Scaffolds
In drug design, the pyrrolidine-cyclopropane framework serves as a rigid β-turn mimetic, enabling the stabilization of peptide secondary structures. This property is exploited in developing protease-resistant peptide analogs .
Comparative Analysis with Structural Analogs
Challenges and Future Directions
Synthetic Challenges
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Stereochemical control: Achieving >95% enantiomeric excess requires chiral auxiliaries or asymmetric catalysis .
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Scale-up limitations: Cyclopropanation reactions suffer from low yields (>50%) in batch reactors, necessitating flow chemistry adaptations .
Therapeutic Prospects
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